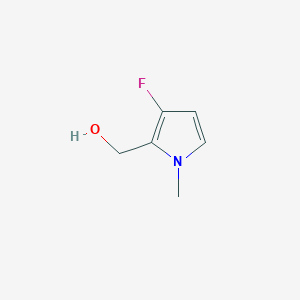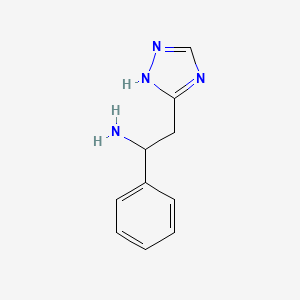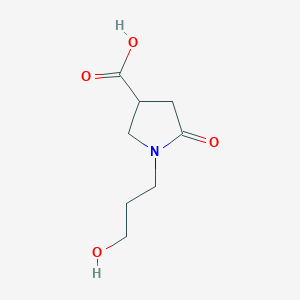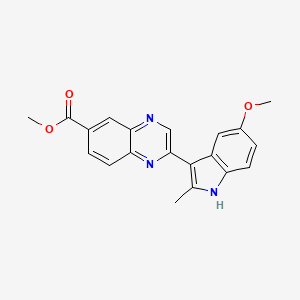
methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole moiety fused with a quinoxaline ring, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinoxaline ring can be introduced through a condensation reaction involving o-phenylenediamine and a dicarbonyl compound . The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Wissenschaftliche Forschungsanwendungen
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity . The quinoxaline ring can intercalate with DNA, affecting gene expression and cell proliferation . These interactions lead to the compound’s observed biological effects, such as anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with similar structural features.
2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid: Shares the indole moiety but differs in the functional groups attached.
Uniqueness
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate is unique due to the presence of both indole and quinoxaline rings in its structure. This dual-ring system provides a unique set of chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C20H17N3O3 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate |
InChI |
InChI=1S/C20H17N3O3/c1-11-19(14-9-13(25-2)5-7-15(14)22-11)18-10-21-17-8-12(20(24)26-3)4-6-16(17)23-18/h4-10,22H,1-3H3 |
InChI-Schlüssel |
QEWWXIHUOUTDHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CN=C4C=C(C=CC4=N3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15226432.png)

![1'-Benzyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B15226438.png)
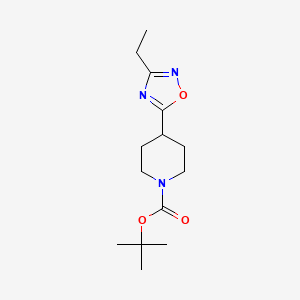
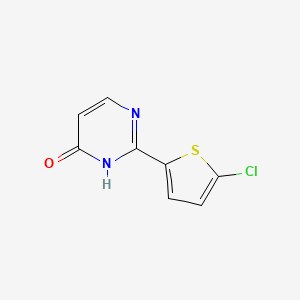
![N-(7-Fluoro-6-((2-fluoro-4-iodophenyl)amino)-3-methylbenzo[d]isoxazol-5-yl)cyclopropanesulfonamide](/img/structure/B15226468.png)
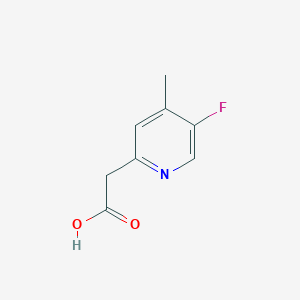
![(3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15226492.png)

